molecular formula C6H8N2O2S B13545234 Methyl 5-(methylamino)thiazole-4-carboxylate

Methyl 5-(methylamino)thiazole-4-carboxylate

Cat. No.: B13545234
M. Wt: 172.21 g/mol
InChI Key: INQFUFJEKDAJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methylamino)thiazole-4-carboxylate is a thiazole derivative featuring a methyl ester group at position 4 and a methylamino substituent at position 3. Thiazole scaffolds are pharmacologically significant due to their role in enzyme inhibition, antimicrobial activity, and drug discovery .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 5-(methylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-7-5-4(6(9)10-2)8-3-11-5/h3,7H,1-2H3

InChI Key

INQFUFJEKDAJER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CS1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Methyl-2-(Methylamino)thiazole-5-carboxylate

Step Reagents & Conditions Description Yield (%)
1 N-Methylthiourea + Ethyl 2-chloroacetoacetate Stir in pyridine or neat at 75°C for 20 min 95-99
2 Work-up: Neutralization and extraction Isolate ethyl ester product -
3 Optional methylation/transesterification Convert ethyl ester to methyl ester if required 85-90

This method is direct and yields high purity products suitable for further derivatization.

Microwave-Assisted Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylic Acid Ethyl Ester

Step Reagents & Conditions Description Yield (%)
1 Thiourea + Ethyl acetoacetate + N-bromosuccinimide + Benzoyl peroxide + benzene Microwave irradiation at 80°C for 15 min 80-85
2 Cooling, washing with water, recrystallization Purification of ester intermediate -

This method offers a rapid and efficient route to thiazole esters, which can be further converted to methylamino derivatives.

Protection and Functionalization Strategy

Step Reagents & Conditions Description Yield (%)
1 Boc2O (di-tert-butyl dicarbonate) + ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Boc protection of methylamino group 70-75
2 Alkylation with cyanomethanide or other nucleophiles Introduction of substituents at thiazole ring 65-72
3 Deprotection and further modification Final functionalized methylamino thiazole derivatives -

Protection strategies enable selective transformations and improve synthetic versatility.

Analytical Characterization

The synthesized methyl 5-(methylamino)thiazole-4-carboxylate and its intermediates are typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
N-Methylthiourea + Ethyl 2-chloroacetoacetate N-Methylthiourea, Ethyl 2-chloroacetoacetate Pyridine or neat 75°C, 20 min 95-99 Simple, high yield
Thiourea + Ethyl acetoacetate + N-bromosuccinimide + Benzoyl peroxide (Microwave) Thiourea, Ethyl acetoacetate, NBS, Benzoyl peroxide Microwave irradiation (80°C) 15 min 80-85 Rapid, eco-friendly
Boc Protection + Alkylation Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Di-tert-butyl dicarbonate, alkylating agents Ambient to reflux 65-75 Enables functional group manipulation
Pd/BaSO4 Catalyzed Hydrogenation (Related) 4-Methylthiazole-5-carboxylic acid chloride Pd/BaSO4 catalyst, H2, xylene 140°C reflux 80-85 Eco-friendly, industrial scale

Chemical Reactions Analysis

Methyl 5-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-(methylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of thiazole-4-carboxylates are heavily influenced by substituent patterns. Key analogs include:

Compound Name Substituents (Position) Key Findings Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate 2-amino, 5-benzyl Inhibits M. tuberculosis H37Rv (MIC: 0.06 mg/ml) but inactive against mtFabH
Methyl 5-(methylamino)-2-(naphthalen-1-yl)thiazole-4-carboxylate 5-methylamino, 2-naphthyl Synthesized via Suzuki coupling; potent inhibitor of 12/15-lipoxygenase
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-amino, 5-CF₃ Enhanced lipophilicity and potential for enzyme inhibition
Ethyl 4-methylthiazole-5-carboxylate 4-methyl, 5-COOEt Used in carbonic anhydrase-III inhibitor synthesis

Key Observations :

  • Position 2 Substitutions: Aromatic groups (e.g., naphthyl in ) enhance steric bulk and lipophilicity, improving enzyme binding . Amino groups at position 2 (e.g., ) improve antibacterial activity but may reduce solubility.

Physicochemical Properties

  • Solubility : Methyl esters (e.g., target compound) generally exhibit lower aqueous solubility compared to ethyl esters (e.g., ) due to reduced polarity.

Biological Activity

Methyl 5-(methylamino)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a methylamino group and a carboxylate moiety. Its molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, with a molecular weight of approximately 186.23 g/mol. The thiazole ring is known for its presence in various biologically active compounds, making it a subject of interest in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This interaction can lead to significant therapeutic effects, particularly in cancer treatment.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains. The thiazole ring structure allows it to penetrate bacterial membranes and disrupt essential cellular processes.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In anticancer research, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in various cancer cells by modulating signaling pathways involved in cell survival.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)15.2
A549 (Lung Cancer)20.5
MCF-7 (Breast Cancer)18.3

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies on HepG2 liver cancer cells revealed that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiazole derivatives with methylating agents. Common synthetic routes include:

  • Methylation Reactions : Utilizing agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • One-Pot Syntheses : These methods allow for the simultaneous formation of multiple bonds, improving efficiency and yield.

Table 3: Synthetic Routes

Reaction TypeReagentsConditions
MethylationMethyl iodideBase (e.g., NaOH)
One-Pot SynthesisThiazole derivative + methylating agentReflux conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(methylamino)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of thiazole precursors with substituted amines or aldehydes. For example, analogous thiazole derivatives (e.g., Methyl 2-amino-5-methylthiazole-4-carboxylate) are synthesized via reactions with methyl chloroformate under basic conditions (triethylamine) to neutralize HCl byproducts . Reaction parameters like temperature (e.g., 0–25°C for alkylation), pH, and solvent (DMF or THF) significantly affect yield and purity. Purification via recrystallization or chromatography is standard.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : To confirm substituent positions (e.g., methylamino group at C5, ester at C4) and rule out regioisomers.
  • LCMS : For molecular weight verification (e.g., m/z 681 [M+H]+ in similar compounds) and purity assessment .
  • HPLC : Retention time comparisons under standardized conditions (e.g., SMD-TFA50) ensure batch consistency .

Q. What are the key functional groups in this compound that dictate its reactivity?

  • Methodological Answer :

  • Thiazole core : Susceptible to electrophilic substitution at C2 and C5, influenced by electron-donating methylamino and electron-withdrawing ester groups.
  • Methylamino group (-NHCH₃) : Participates in hydrogen bonding and nucleophilic reactions (e.g., acylation).
  • Ester group (-COOCH₃) : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives, enabling further functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Steric effects : Bulky substituents (e.g., trifluoromethylphenyl in Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate) hinder enzyme binding, reducing activity.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, improving interactions with biological targets like kinases or bacterial enzymes.
  • Case Study : Derivatives with para-substituted aryl groups show 10–100x higher antimicrobial activity against Mycobacterium tuberculosis (MIC 0.06 µg/mL) compared to parent compounds .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Compare activity of analogs with incremental structural changes (e.g., Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate vs. ethyl-substituted variants) to isolate critical functional groups .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., mtFabH for antitubercular activity) instead of broad-spectrum screens to reduce noise .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify trends obscured by assay variability .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Predict binding affinities to targets like HIV-1 protease or bacterial FabH using software (e.g., AutoDock).
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets.
  • Example : Thiazole-tetrazole hybrids (e.g., Methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate) show enhanced metabolic stability in in silico ADME predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.